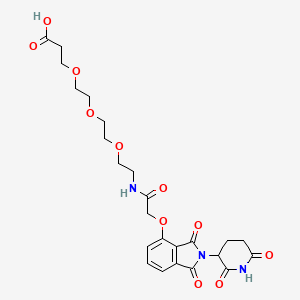methyl}-2H-pyrrole](/img/structure/B14778183.png)
2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl](1H-pyrrol-2-yl)methyl}-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a chemical compound primarily used as a building block for creating porphyrins . It has a molecular formula of C20H23BN2O2 and a molecular weight of 334.22 g/mol . This compound is significant in various research fields due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane typically involves the reaction of phenylboronic acid neopentyl glycol ester with dipyrromethane under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ether, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while substitution reactions could produce various halogenated compounds .
Aplicaciones Científicas De Investigación
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane has several scientific research applications:
Biology: Porphyrins derived from this compound are used in studying biological systems and processes.
Medicine: Porphyrins have applications in photodynamic therapy for treating certain types of cancer.
Industry: This compound is used in the production of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can interact with various molecular targets and pathways, including those involved in light absorption and energy transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Neopentyl Glycol Ester: This compound shares a similar boron-containing structure and is used in similar applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing compound with similar chemical properties.
Uniqueness
What sets 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane apart is its specific structure that makes it particularly useful in the synthesis of porphyrins. This unique structure allows for specific interactions and reactions that are not as easily achieved with other similar compounds .
Propiedades
Fórmula molecular |
C20H23BN2O2 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-(1H-pyrrol-2-yl)methyl]-2H-pyrrole |
InChI |
InChI=1S/C20H23BN2O2/c1-20(2)13-24-21(25-14-20)16-9-7-15(8-10-16)19(17-5-3-11-22-17)18-6-4-12-23-18/h3-12,17,19,23H,13-14H2,1-2H3 |
Clave InChI |
FEVALDOYOMJRLA-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C3C=CC=N3)C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


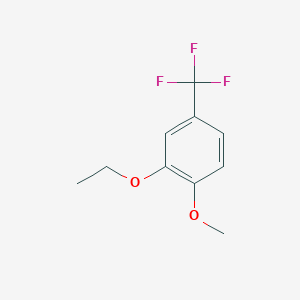
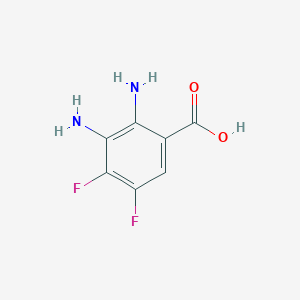
![8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
![2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14778116.png)
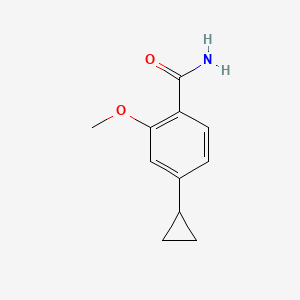
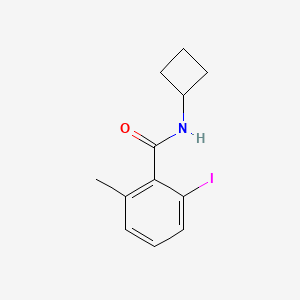

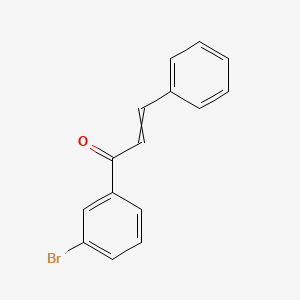
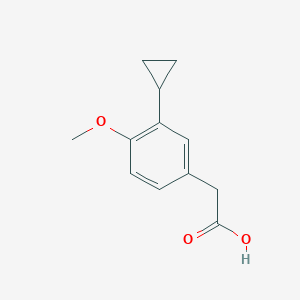
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
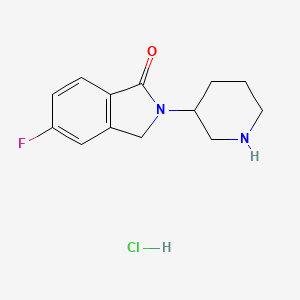
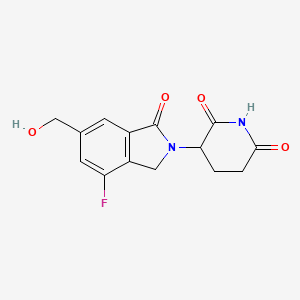
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
